molecular formula C18H22F3N3O2 B4148573 3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione

3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B4148573
M. Wt: 369.4 g/mol
InChI Key: XTAJXBLGNBJIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenylethylamine moiety, and a trifluoromethyl group attached to an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazolidinedione core, followed by the introduction of the cyclohexyl and phenylethylamine groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-5-amino-5-(trifluoromethyl)-2,4-imidazolidinedione
  • 3-cyclohexyl-5-[(2-phenylethyl)amino]-2,4-imidazolidinedione
  • 3-cyclohexyl-5-[(2-phenylethyl)amino]-5-methyl-2,4-imidazolidinedione

Uniqueness

3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c19-18(20,21)17(22-12-11-13-7-3-1-4-8-13)15(25)24(16(26)23-17)14-9-5-2-6-10-14/h1,3-4,7-8,14,22H,2,5-6,9-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAJXBLGNBJIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 2
3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 3
3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 4
3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 5
3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 6
3-Cyclohexyl-5-(2-phenylethylamino)-5-(trifluoromethyl)imidazolidine-2,4-dione

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